N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a bifuran moiety and a substituted benzene ring. The compound’s structure integrates a sulfonamide linker (-SO₂NH-) bridging a 3-chloro-4-methoxybenzenesulfonyl group and a [2,3'-bifuran]-5-ylmethyl substituent.
Properties
IUPAC Name |
3-chloro-N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5S/c1-21-16-5-3-13(8-14(16)17)24(19,20)18-9-12-2-4-15(23-12)11-6-7-22-10-11/h2-8,10,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWSOVNBWIFQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the bifuran moiety and the chlorinated benzene derivative. The bifuran can be synthesized through a palladium-catalyzed coupling reaction, while the chlorinated benzene derivative can be prepared via electrophilic aromatic substitution. The final step involves the sulfonation of the chlorinated benzene derivative followed by the coupling with the bifuran moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-2,3-dione derivatives, while substitution of the chlorine atom can produce various substituted benzene derivatives.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory or anticancer activity.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the bifuran moiety can interact with DNA or proteins through π-π stacking interactions. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general insights can be inferred from the methodologies and tools described in the literature:
Structural Analysis Tools
- SHELX Suite : Widely used for crystallographic refinement of small molecules, including sulfonamide derivatives. For example, SHELXL enables precise determination of bond lengths and angles, critical for comparing molecular conformations .
- WinGX/ORTEP : These tools facilitate visualization of anisotropic displacement parameters and molecular geometry, which are essential for analyzing steric and electronic differences between analogous compounds .
Hypothetical Comparative Framework
If structural data were available, comparisons might focus on:
Substituent Effects: The 3-chloro-4-methoxybenzenesulfonyl group could be compared to other sulfonamides with halogen or alkoxy substitutions (e.g., ’s bromo-morpholinylpyrimidine sulfonamide). Such substitutions influence solubility, binding affinity, and metabolic stability. The [2,3'-bifuran]methyl group’s planarity and electron-rich nature might contrast with non-aromatic or heterocyclic substituents in similar compounds.
Synthetic Accessibility :
- The bifuran moiety may introduce synthetic challenges compared to simpler alkyl or aryl substituents, requiring specialized coupling reagents or protection strategies.
Limitations of Available Evidence
The provided materials focus on crystallographic software (SHELX, WinGX) and generic structural data for unrelated sulfonamides (). No direct studies on the target compound’s physicochemical properties, bioactivity, or comparative analyses are included. For a rigorous comparison, additional sources detailing syntheses, crystallography, or biological assays of analogous sulfonamides would be required.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bifuran moiety connected to a sulfonamide group. The structural formula can be represented as follows:
Key Structural Features
- Bifuran moiety : Known for its role in biological interactions.
- Chloro and methoxy groups : These substituents influence the compound's reactivity and biological properties.
- Sulfonamide group : Commonly associated with antibacterial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other sulfonamides that target bacterial dihydropteroate synthase.
- Receptor Modulation : The bifuran structure allows for π-π stacking interactions with various receptors, potentially modulating their activity.
- Cell Cycle Interference : Some derivatives of sulfonamides have been shown to interfere with cell cycle progression in cancer cells.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. A derivative demonstrated an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899) .
Antibacterial Activity
Sulfonamide compounds are traditionally recognized for their antibacterial properties. This compound may share this characteristic, potentially inhibiting bacterial growth through enzyme inhibition pathways.
Other Biological Activities
Research has suggested that related compounds exhibit diverse activities:
- Anti-inflammatory : Some derivatives have shown efficacy in reducing inflammation markers.
- Antiviral : Preliminary studies indicate potential antiviral properties against certain viral strains.
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of various sulfonamide derivatives, revealing that modifications to the sulfonamide structure significantly enhanced their cytotoxicity against multiple tumor cell lines. The findings indicated that N-substituted derivatives often exhibited better activity compared to unsubstituted analogs .
Study 2: Enzyme Inhibition Profiles
Another research focused on the enzyme inhibition capabilities of compounds similar to this compound. It was found that these compounds could effectively inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in various cellular processes and disease states .
Data Summary Table
| Biological Activity | Compound | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Anticancer | Derivative 1 | 2.76 | OVXF 899 |
| Anticancer | Derivative 2 | 9.27 | PXF 1752 |
| Enzyme Inhibition | N-substituted | Varies | Various |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
